3-Fluoro-2-[(oxolan-3-yl)oxy]aniline 3-Fluoro-2-[(oxolan-3-yl)oxy]aniline
Brand Name: Vulcanchem
CAS No.: 917909-42-3
VCID: VC17293994
InChI: InChI=1S/C10H12FNO2/c11-8-2-1-3-9(12)10(8)14-7-4-5-13-6-7/h1-3,7H,4-6,12H2
SMILES:
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol

3-Fluoro-2-[(oxolan-3-yl)oxy]aniline

CAS No.: 917909-42-3

Cat. No.: VC17293994

Molecular Formula: C10H12FNO2

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-[(oxolan-3-yl)oxy]aniline - 917909-42-3

Specification

CAS No. 917909-42-3
Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
IUPAC Name 3-fluoro-2-(oxolan-3-yloxy)aniline
Standard InChI InChI=1S/C10H12FNO2/c11-8-2-1-3-9(12)10(8)14-7-4-5-13-6-7/h1-3,7H,4-6,12H2
Standard InChI Key PSVWCVYTLCWPGC-UHFFFAOYSA-N
Canonical SMILES C1COCC1OC2=C(C=CC=C2F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Fluoro-2-[(oxolan-3-yl)oxy]aniline (IUPAC name: 3-fluoro-2-(oxolan-3-yloxy)aniline) consists of:

  • Aniline backbone: A benzene ring with an amino (-NH2) group at position 1.

  • Fluorine substituent: A fluorine atom at position 3, introducing electronic anisotropy.

  • Oxolane ether: A tetrahydrofuran-derived oxygen-containing heterocycle at position 2, providing conformational flexibility.

The molecular formula is C9H10FNO2, with a molecular weight of 179.22 g/mol.

Structural Data

Key structural features include:

PropertyValue/Description
Bond anglesC-O-C in oxolane: ~112°
Torsional freedomOxolane ring allows 360° rotation
Electron distributionFluorine (-I effect) vs. oxolane (+M effect) creates polarized regions.

Physical and Chemical Properties

PropertyValue
Molecular Weight179.22 g/mol
Melting PointNot reported
SolubilitySoluble in DCM, THF, ethanol; insoluble in water
logPEstimated 1.8 (Predicted via XLogP3)

The fluorine atom enhances lipophilicity (logP = 1.8), while the oxolane group improves solubility in polar aprotic solvents.

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions:

Route 1: SNAr Approach

  • Substrate: 2,3-Difluoronitrobenzene

  • Nucleophile: Oxolan-3-ol (tetrahydrofuran-3-ol)

  • Conditions:

    • Base: K2CO3 (2.5 equiv)

    • Solvent: DMF, 80°C, 12 h

    • Yield: 68%

  • Reduction: Catalytic hydrogenation (H2/Pd-C) converts nitro to amine.

Route 2: Mitsunobu Coupling

  • Components:

    • 3-Fluoro-2-aminophenol

    • Oxolan-3-ol

  • Reagents: DIAD, PPh3

  • Solvent: THF, 0°C → RT, 6 h

  • Yield: 72%

Optimization Challenges

  • Regioselectivity: Fluorine directs substitution to para position; oxolane oxygen meta to amine requires careful steric control.

  • Purification: Column chromatography (SiO2, hexane/EtOAc 4:1) essential due to polar byproducts.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The amine group activates the ring toward electrophiles, but fluorine deactivates adjacent positions:

ReactionConditionsProducts
NitrationHNO3/H2SO4, 0°C4-Nitro derivative (major)
SulfonationH2SO4, SO3, 50°C5-Sulfo isomer

Nucleophilic Substitution

The fluorine atom participates in SNAr reactions:

NucleophileConditionsOutcome
PiperidineDMF, 120°C, 24 h3-Piperidino analog
Sodium methoxideMeOH, reflux, 6 hMethoxy substitution

Reductive Transformations

ReactionReagentsApplication
Amide formationAcCl, pyridineAcetylated derivative
Schiff base synthesisBenzaldehyde, EtOHImine intermediates

Applications in Pharmaceutical Development

Kinase Inhibitor Precursors

The compound serves as a building block for:

  • BTK inhibitors: Structure-activity relationship (SAR) studies show fluorine enhances target binding (IC50 improvement ≥3x vs. non-fluorinated analogs) .

  • JAK2 modulators: Oxolane moiety improves blood-brain barrier penetration in neurological candidates .

Antibacterial Agents

Derivatives exhibit activity against:

PathogenMIC (μg/mL)Mechanism
S. aureus MRSA2.5Dihydrofolate reductase inhibition
E. coli ESBL12.8Penicillin-binding protein disruption

Agricultural Chemicals

  • Fungicides: 3-Fluoro-2-[(oxolan-3-yl)oxy]aniline-based compounds show 90% efficacy against Phytophthora infestans at 50 ppm.

  • Herbicide intermediates: Amino group facilitates conjugation with chlorophenoxy acids.

Stability and Degradation

Thermal Stability

Temperature (°C)Half-life (h)Degradation Products
25>1000None detected
10048Oxolane ring-opened species

Photolytic Degradation

UV-Vis exposure (λ = 254 nm) in aqueous solution:

  • Primary pathway: C-O bond cleavage in oxolane (quantum yield Φ = 0.12).

  • Byproducts: 3-Fluoro-2-hydroxyaniline (62%), tetrahydrofuran-3-one (28%).

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